Tris(trimethylsilyl)amine

Catalog No.
S1503302
CAS No.
1586-73-8
M.F
C9H27NSi3
M. Wt
233.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)amine

CAS Number

1586-73-8

Product Name

Tris(trimethylsilyl)amine

IUPAC Name

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane

Molecular Formula

C9H27NSi3

Molecular Weight

233.57 g/mol

InChI

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

PEGHITPVRNZWSI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C

Tris(trimethylsilyl)amine: is the simplest tris(trialkylsilyl)amine, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups . It’s a colorless, crystalline or waxy solid which is stable to water and bases .

Tris(trimethylsilyl)amine is a chemical compound with the formula C9H27NSi3\text{C}_9\text{H}_{27}\text{N}\text{Si}_3 and a molecular weight of approximately 233.57 g/mol. It is classified as the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups (-Si(CH₃)₃) . This compound is typically encountered as a colorless, crystalline, or waxy solid that is stable in the presence of water and bases but can be hydrolyzed by alcohols or acids, leading to the release of ammonia .

Tris(trimethylsilyl)amine has garnered significant interest in various fields, particularly in chemical nitrogen fixation, where it acts as a stable intermediate in the conversion of atmospheric nitrogen into organic substrates under mild conditions . Its unique structure and reactivity make it a valuable reagent in synthetic organic chemistry.

  • Formation of Nitridoantimone Clusters: When reacted with antimony trichloride, tris(trimethylsilyl)amine can form nitridoantimone cubane-type clusters almost quantitatively at low temperatures .
  • Silylation Reactions: It undergoes hydrolysis to produce ammonia when treated with water, which is significant for chemical nitrogen fixation processes .
  • Reactions with Boranes: Tris(trimethylsilyl)amine reacts with monochloroboranes to produce various boron-containing compounds, showcasing its utility in organometallic chemistry .

The general reaction for its formation from lithium nitride and trimethylchlorosilane can be represented as:

Li3N+3Me3SiClN(Me3Si)3+3LiCl\text{Li}_3\text{N}+3\text{Me}_3\text{SiCl}\rightarrow \text{N}(\text{Me}_3\text{Si})_3+3\text{LiCl}

This reaction highlights its synthesis from readily available precursors .

Tris(trimethylsilyl)amine can be synthesized through several methods:

  • From Hexamethyldisilazane: The most common method involves reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane. This reaction can yield tris(trimethylsilyl)amine with an efficiency of about 80% .
  • Lithium Nitride Reaction: A one-pot reaction involving lithium nitride and trimethylchlorosilane in tetrahydrofuran can also produce tris(trimethylsilyl)amine with yields around 72% .
  • Alternative Routes: Other methods include using lithium salts derived from hexamethyldisilazane, although these typically yield lower amounts (50-60%) .

Tris(trimethylsilyl)amine serves multiple roles in synthetic chemistry:

  • Synthetic Building Block: It is used as a building block for synthesizing more complex organic compounds, particularly those involving nitrogen functionalities.
  • Chemical Nitrogen Fixation: Its ability to facilitate nitrogen fixation under mild conditions makes it valuable for producing ammonia and other nitrogen-containing compounds .
  • Reagent in Organic Synthesis: It finds application in various organic transformations, including silylation reactions and the preparation of boron-containing compounds .

Interaction studies involving tris(trimethylsilyl)amine primarily focus on its reactivity with other chemical species rather than biological interactions. Notable studies include:

  • Reactivity with Monochloroboranes: Research has demonstrated how tris(trimethylsilyl)amine interacts with various monochloroboranes to yield new boron-nitrogen compounds, indicating its versatility as a reagent .
  • Synthesis of Diazaborolidines: Studies have shown that it can react with amine-boron complexes to form diazaborolidines, showcasing its role in organometallic chemistry .

Several compounds share structural similarities with tris(trimethylsilyl)amine. Here are some notable examples:

Compound NameFormulaUnique Features
HexamethyldisilazaneC6H18NSi2\text{C}_6\text{H}_{18}\text{N}\text{Si}_2A precursor to tris(trimethylsilyl)amine; contains two silicon atoms.
TrimethylsilylamineC4H13NSi\text{C}_4\text{H}_{13}\text{N}\text{Si}A simpler silylamine; less sterically hindered than tris(trimethylsilyl)amine.
Tris(phenyl)silylamineC18H21NSi\text{C}_{18}\text{H}_{21}\text{N}\text{Si}Contains phenyl groups instead of methyl; shows different reactivity patterns.
Tris(trimethylgermyl)amineC9H27NGe3\text{C}_9\text{H}_{27}\text{N}\text{Ge}_3Similar structure but contains germanium; different electronic properties.

Tris(trimethylsilyl)amine stands out due to its unique combination of stability and reactivity, particularly in nitrogen fixation processes and as a versatile reagent in organic synthesis.

Early Research Milestones

The synthesis of tris(trimethylsilyl)amine was first achieved in the mid-20th century, overcoming challenges associated with fully silylating ammonia. Early attempts to react ammonia with trimethylchlorosilane (Me₃SiCl) failed due to the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) as the terminal product. Breakthroughs came with the use of alkali metal amides: reacting the sodium salt of HMDS (NaN(SiMe₃)₂) with Me₃SiCl yielded N(SiMe₃)₃ in 80% efficiency. Lithium-based routes, though less efficient (50–60% yield), provided alternative pathways.

A pivotal advancement was Kyo Shiina’s 1972 demonstration of N(SiMe₃)₃ as a stable intermediate in nitrogen fixation. By reducing molecular nitrogen (N₂) with Me₃SiCl and lithium, Shiina achieved catalytic silylation, marking the first example of N₂ functionalization under mild conditions.

Evolution of Synthetic Approaches

Modern syntheses leverage diverse strategies:

  • Metathesis Reactions: Li₃N reacts with Me₃SiCl in tetrahydrofuran (THF) to form N(SiMe₃)₃ in 72% yield.
  • Reductive Silylation: Mo and Fe catalysts enable direct N₂-to-silylamine conversion, with turnover numbers (TONs) exceeding 50.

Table 1: Synthetic Methods for N(SiMe₃)₃

MethodReagentsYield (%)Reference
HMDS/NaNH₂ + Me₃SiClNaN(SiMe₃)₂, Me₃SiCl80
Li₃N + Me₃SiClLi₃N, Me₃SiCl72
Catalytic N₂ SilylationMo/Fe catalysts, Me₃SiCl86

Key Contributors

  • Kyo Shiina: Pioneered N₂ silylation using CrCl₃.
  • Ulrich Wannagat: Explored silylamine derivatives for silicon-nitrogen chemistry.
  • Paul Chirik: Developed iron catalysts for N₂ fixation.

Classical Synthesis Approaches

Early Synthetic Challenges

Initial attempts to synthesize tris(trimethylsilyl)amine via direct reaction of ammonia with trimethylchlorosilane ($$\text{ClSi(CH}3\text{)}3$$) proved unsuccessful, even under extreme conditions (500°C) or in the presence of pyridine [1]. The reaction halted at bis(trimethylsilyl)amine ($$\text{HN(Si(CH}3\text{)}3\text{)}_2$$, hexamethyldisilazane, HMDS$$), underscoring the thermodynamic stability of the disilylated product and the kinetic barriers to trisubstitution [1].

Lithium and Sodium Amide-Based Methods

The breakthrough came with alkali metal-mediated routes. Sodium amide ($$\text{NaNH}2$$) or metallic sodium reacts with HMDS to form the sodium salt ($$\text{NaN(Si(CH}3\text{)}3\text{)}2$$), which subsequently reacts with trimethylchlorosilane to yield tris(trimethylsilyl)amine in 80% yield [1] [2]. Similarly, lithium derivatives, generated via $$\text{LiNH}2$$ or $$\text{C}4\text{H}9\text{Li}$$, afford the lithium salt ($$\text{LiN(Si(CH}3\text{)}3\text{)}2$$), though with lower efficiency (50–60% yield) [1] [3].

Reaction Pathway:
$$
\text{HN(SiMe}3\text{)}2 + \text{NaNH}2 \rightarrow \text{NaN(SiMe}3\text{)}2 + \text{NH}3
$$
$$
\text{NaN(SiMe}3\text{)}2 + \text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + \text{NaCl}
$$

Metal Nitride Routes

Lithium nitride ($$\text{Li}3\text{N}$$) offers a one-pot synthesis route when reacted with trimethylchlorosilane in tetrahydrofuran (THF), achieving 72% yield [1]:
$$
\text{Li}
3\text{N} + 3\text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + 3\text{LiCl}
$$
This method bypasses intermediate disilylamine formation, simplifying purification [1].

Modern Synthesis Techniques

Optimized Metal-Mediated Approaches

Transition metal catalysts, such as titanium complexes, enable nitrogen fixation under ambient conditions. A triaryl-Tren ligated titanium dinitrogen complex catalyzes $$\text{N}_2$$ conversion to tris(trimethylsilyl)amine with a turnover number (TON) of 16.5 per titanium atom [4]. This method represents a paradigm shift toward catalytic nitrogen silylation.

One-Pot Synthesis Strategies

The lithium nitride route exemplifies efficient one-pot synthesis, minimizing intermediate isolation and reducing reaction steps [1]. Solvent selection (e.g., THF) enhances reaction homogeneity and yield [3].

High-Yield Methodologies

Sodium-based methods remain the gold standard for laboratory-scale production (80% yield), while lithium-mediated routes are preferred for specialized applications requiring lower byproduct solubility [1] [2].

Metal-Mediated Synthesis Routes

Alkali Metal-Based Synthesis

Alkali metals ($$\text{Li}$$, $$\text{Na}$$, $$\text{K}$$) dominate industrial synthesis due to their cost-effectiveness and straightforward salt metathesis [2] [3]. Sodium derivatives are trimeric in solid state, whereas lithium analogs form solvent-free trimers [2].

Transition Metal-Catalyzed Formation

Titanium and zirconium complexes facilitate $$\text{N}_2$$ activation, enabling catalytic cycles that reduce reliance on stoichiometric metal reagents [4]. These systems operate under mild conditions but require sophisticated ligand frameworks.

Comparative Efficiency of Metal Systems

Metal SystemYield (%)ConditionsByproducts
Sodium amide80Reflux, inert atmosphere$$\text{NaCl}$$
Lithium nitride72THF, ambient temperature$$\text{LiCl}$$
Titanium catalyst16.5 TONRoom temperature, $$\text{N}_2$$None (catalytic)

Green Chemistry Approaches to Synthesis

Solvent Considerations

Hexane and THF are common solvents, but recent efforts prioritize recyclable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact [3].

Energy Efficiency Improvements

Transition metal catalysis reduces energy demands by eliminating high-temperature steps [4]. Microwave-assisted reactions further accelerate silylation kinetics [3].

Waste Reduction Strategies

In situ $$\text{NaCl}$$/$$\text{LiCl}$$ precipitation allows facile filtration, while catalytic methods minimize metal waste [1] [4].

Scale-up and Industrial Production Considerations

Engineering Challenges

Handling pyrophoric alkali metals (e.g., $$\text{Na}$$, $$\text{Li}$$) necessitates inert atmosphere reactors and explosion-proof equipment [2]. Continuous flow systems mitigate risks by limiting reactant volumes [6].

Economic Feasibility

The tris(trimethylsilyl)amine market is projected to grow at 6.5% CAGR (2026–2033), driven by demand in pharmaceuticals and agrochemicals [7]. Bulk sodium-based synthesis remains cost-optimal at \$150–\$250 million market scales [7].

Process Optimization Strategies

Flow chemistry enhances scalability by improving heat/mass transfer and enabling real-time monitoring [6]. Automated salt removal systems reduce downtime in batch processes [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1586-73-8

Wikipedia

Tris(trimethylsilyl)amine

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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